![molecular formula C14H12ClN3O2 B1139334 BMS-863233 hydrochloride CAS No. 1169558-38-6](/img/structure/B1139334.png)
BMS-863233 hydrochloride
Descripción general
Descripción
BMS-863233 hydrochloride, also known as XL-413, is an orally bioavailable cell division cycle 7 homolog (CDC7) kinase inhibitor with potential antineoplastic activity . It has been investigated for the treatment of refractory hematologic cancer .
Molecular Structure Analysis
The molecular structure of BMS-863233 hydrochloride is characterized by a chemical formula of C14H12ClN3O2 . It belongs to the class of organic compounds known as benzofurans, which are organic compounds containing a benzene ring fused to a furan . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .Physical And Chemical Properties Analysis
BMS-863233 hydrochloride has a molecular weight of 326.18 . It has a water solubility of 0.168 mg/mL . The compound has a logP value of 1.82 according to ALOGPS and 0.63 according to Chemaxon . The pKa values for the strongest acidic and basic are 7.49 and 9.47 respectively .Aplicaciones Científicas De Investigación
Inhibition of CDC7 Kinase
XL413 is a selective inhibitor of the serine-threonine kinase CDC7 (cell division cycle 7 homolog), a regulator of cell cycle checkpoint control . CDC7 has been implicated in protecting tumor cells from apoptotic cell death during replication stress . XL413 has an IC50 of 3.4 nM for CDC7, compared to 215 nM, 42 nM and 18 nM for CK2, PIM1 and pMCM2, respectively .
Melanoma Treatment
XL413 has been used in research for the treatment of melanoma, a highly aggressive skin cancer . It has been found that CDC7 is overexpressed in melanoma, and patients with higher expression have shorter survival . XL413 co-operates with GSK343 and OF1 to potently inhibit melanoma growth .
Cell Cycle Arrest
XL413 has been shown to cause significant tumor growth regression in rodent models, causing cell cycle arrest in the late S to G2 phase .
Combination Therapy
XL413 has been found to cooperate with the EZH2 inhibitor GSK343 or BRPF1/2/3 inhibitor OF1 to more potently inhibit melanoma tumor growth . This suggests that XL413 could be used in combination therapies for more effective treatment outcomes .
Colon Adenocarcinoma Treatment
XL413 has been found to induce apoptosis and inhibit the proliferation of human colon adenocarcinoma cells in vitro . This suggests potential applications in the treatment of colon cancer .
Tumor Growth Attenuation
XL413 has been shown to attenuate tumor growth in mice . This suggests that it could be used in preclinical studies for the development of new cancer therapies .
Mecanismo De Acción
Target of Action
XL413, also known as BMS-863233 hydrochloride, is a potent, selective, and ATP competitive inhibitor of Cdc7 . Cdc7, or cell division cycle 7-related protein kinase, is a serine-threonine kinase that plays a crucial role in the initiation and maintenance of DNA replication .
Mode of Action
XL413 selectively inhibits the Cdc7 kinase, thereby disrupting the normal cell cycle. This inhibition occurs through competitive binding to the ATP site of the Cdc7 kinase . The compound has an IC50 of 3.4 nM for Cdc7, indicating its high potency .
Biochemical Pathways
The primary biochemical pathway affected by XL413 is the DNA replication pathway. Cdc7 kinase is crucial for DNA replication initiation and fork processing . By inhibiting Cdc7, XL413 disrupts the normal progression of the cell cycle, particularly the transition from the late S to G2 phase .
Result of Action
XL413’s inhibition of Cdc7 results in significant effects on cell proliferation and viability. It has been shown to inhibit cell proliferation, decrease cell viability, and elicit caspase 3/7 activity in Colo-205 cells . Additionally, XL413 induces apoptosis in certain cell types, further contributing to its antiproliferative effects .
Action Environment
It is known that the compound is well-tolerated at various doses and shows no significant body weight loss, suggesting a degree of stability and efficacy across different conditions .
Direcciones Futuras
BMS-863233 hydrochloride has been investigated for the treatment of refractory hematologic cancer . A study identified gene expression markers that are potentially predictive of a clinical response to BMS-863233/XL413 . This could guide future research and clinical applications of this compound.
Relevant Papers The paper “Identification of candidate predictive biomarkers for the cdc7 kinase inhibitor BMS-863233/XL413” discusses the use of cell line models to identify gene expression markers that are potentially predictive of a clinical response to BMS-863233/XL413 .
Propiedades
IUPAC Name |
8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9/h3-4,6,9,16H,1-2,5H2,(H,17,18,19)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLXRKVUJDJKG-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601022522 | |
Record name | 8-Chloro-2-(2S)-2-pyrrolidinylbenzofuro[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601022522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuro(3,2-d)pyrimidin-4(3H)-one, 8-chloro-2-((2S)-2-pyrrolidinyl)- | |
CAS RN |
1169558-38-6 | |
Record name | BMS-863233 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169558386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-863233 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12357 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 8-Chloro-2-(2S)-2-pyrrolidinylbenzofuro[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601022522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-863233 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QK62S7492 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.